molecular formula C9H7N3O3 B11896565 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde

1-Methyl-4-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11896565
M. Wt: 205.17 g/mol
InChI Key: CVGGHZXLUSGOBR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1-methylindazole followed by formylation. One common method includes the nitration of 1-methylindazole using nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which provide a versatile platform for further chemical modifications and potential biological activities .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-methyl-4-nitroindazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O3/c1-11-7-3-2-4-8(12(14)15)9(7)6(5-13)10-11/h2-5H,1H3

InChI Key

CVGGHZXLUSGOBR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O

Origin of Product

United States

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